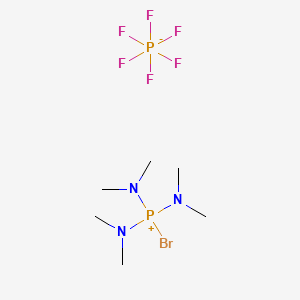

Bromotris(dimethylamino)phosphonium hexafluorophosphate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

bromo-tris(dimethylamino)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18BrN3P.F6P/c1-8(2)11(7,9(3)4)10(5)6;1-7(2,3,4,5)6/h1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELPBWPBGHCIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[P+](N(C)C)(N(C)C)Br.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18BrF6N3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436970 | |

| Record name | BroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50296-37-2 | |

| Record name | BroP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotris(dimethylamino)phosphonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to BroP (Bromotris(dimethylamino)phosphonium hexafluorophosphate)

Executive Summary

This technical guide provides a comprehensive analysis of Bromotris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BroP. As a member of the phosphonium salt class of coupling reagents, BroP has established itself as a highly efficient and reliable tool in modern organic synthesis, particularly for the formation of amide bonds. It is especially valued for its ability to mediate challenging peptide couplings, such as those involving sterically hindered or N-methylated amino acids, where other reagents may falter.[1][2] A key advantage of BroP over its historical predecessor, BOP, is that its reaction pathway avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), positioning it as a safer and more environmentally conscious choice in the laboratory.[2][3] This document will explore the core chemical properties of BroP, elucidate its mechanism of action, provide detailed experimental protocols, and offer a comparative analysis against other common coupling reagents, equipping researchers and drug development professionals with the knowledge to effectively leverage this powerful reagent.

Core Physicochemical Properties

The utility and application of a reagent are fundamentally dictated by its physical and chemical characteristics. BroP is a stable, solid phosphonium salt that is handled readily in a laboratory setting.[1] Its core properties are summarized below.

| Property | Value |

| IUPAC Name | This compound[4] |

| Synonyms | Bromotris(N-methylmethanaminato)-phosphorus hexafluorophosphate[1][5] |

| CAS Number | 50296-37-2[1][4] |

| Molecular Formula | C₆H₁₈BrF₆N₃P₂[1][4] |

| Molecular Weight | 388.07 g/mol [1][4] |

| Appearance | White to off-white crystalline powder (typical for phosphonium salts)[6] |

| Solubility | While specific quantitative data is sparse, phosphonium salts like BroP are generally soluble in polar aprotic solvents commonly used for peptide synthesis, such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[6][7] |

| Stability & Storage | The reagent is stable as a solid. For long-term storage, it is recommended to keep it in a tightly sealed container at 2°C - 8°C.[1] |

The Chemistry of Amide Bond Formation: Mechanism of Action

The efficacy of BroP lies in its ability to efficiently activate a carboxylic acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. This activation is rapid and proceeds with a high degree of fidelity, minimizing unwanted side reactions.

The BroP Activation Pathway

The reaction mechanism is a two-step process initiated by the deprotonation of the carboxylic acid, followed by the formation of a potent acyloxyphosphonium intermediate. The causality of this pathway is rooted in the high electrophilicity of the phosphorus atom in BroP and the excellent leaving group ability of the bromide ion.

-

Carboxylate Formation : A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid (R-COOH) to form a more nucleophilic carboxylate anion (R-COO⁻). This step is critical as the carboxylate is a much more effective nucleophile for the subsequent attack on the phosphonium center.

-

Acyloxyphosphonium Intermediate Formation : The carboxylate anion attacks the electrophilic phosphorus center of the BroP reagent. This displaces the bromide ion, forming a highly reactive acyloxyphosphonium salt intermediate. This intermediate is the key activated species in the reaction. Halogenophosphonium reagents like BroP are particularly effective because the formation of this intermediate is rapid and does not involve less reactive species like OBt esters, which can slow the coupling of challenging substrates.[2]

-

Nucleophilic Attack and Peptide Bond Formation : The free amino group (R'-NH₂) of the second amino acid or peptide fragment attacks the activated carbonyl carbon of the acyloxyphosphonium intermediate.

-

Product Release : This attack leads to the formation of a tetrahedral intermediate which then collapses to form the stable amide (peptide) bond and releases the tris(dimethylamino)phosphine oxide byproduct, which is typically water-soluble and can be easily removed during aqueous workup.

Visualization of the Reaction Mechanism

The logical flow of the BroP-mediated coupling reaction is illustrated below.

Caption: Mechanism of BroP-mediated amide bond formation.

Practical Applications & Field-Proven Insights

BroP's primary value is demonstrated in its ability to overcome common challenges in peptide synthesis, offering superior performance where other reagents may yield significant epimerization or low conversion rates.

Superiority in Challenging Couplings

BroP is particularly effective for coupling sterically demanding amino acids, such as α,α-disubstituted or N-methylated residues.[1] The reason for this enhanced efficacy stems from two factors:

-

High Reactivity: The acyloxyphosphonium intermediate formed is extremely reactive, facilitating rapid aminolysis even with poorly nucleophilic or sterically shielded amines.

-

Suppression of Racemization: The rapid coupling kinetics outcompete the rate of oxazolone formation, which is the primary pathway for racemization at the C-terminal chiral center.[2] This ensures high optical purity in the final peptide product.[1]

This was demonstrated in the synthesis of complex natural products like microcolin B, where BroP was used as the key coupling reagent to successfully form challenging peptide bonds.[2]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical decision in synthesis design. BroP offers a distinct set of advantages when compared to other common phosphonium and uronium-based reagents.

| Reagent | Reagent Class | Key Advantage(s) | Key Disadvantage(s) | Byproduct Concern |

| BroP | Phosphonium | High efficiency for hindered couplings; low racemization; no HMPA byproduct.[1][2] | Higher cost than carbodiimides; moderate solution stability. | None (water-soluble phosphine oxide). |

| BOP | Phosphonium | High efficiency and rapid kinetics.[8][9] | Forms carcinogenic HMPA. [9][10] | High (HMPA is a known carcinogen). [10] |

| PyBOP | Phosphonium | Effective coupling; avoids HMPA byproduct.[7][9] | Can be less effective than BroP for N-methyl amino acids due to formation of a more stable OBt ester.[2] | None (water-soluble phosphine oxide). |

| HBTU/HATU | Uronium/Aminium | High efficiency; very stable in solution (ideal for automation). | Can cause guanidinylation of the N-terminal amine, terminating the chain. | None (water-soluble urea derivative). |

Experimental Protocols

Adherence to a robust, validated protocol is essential for achieving reproducible, high-yield results. The following section details a general procedure for a BroP-mediated coupling reaction in solution.

General Protocol for Solution-Phase Peptide Coupling

This protocol describes a self-validating system where reaction progress can be monitored to ensure completion before workup.

Materials:

-

N-protected amino acid (1.0 equivalent)

-

Amine component (hydrochloride or TFA salt) (1.0 equivalent)

-

BroP reagent (1.05 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous DMF

-

Standard workup and purification reagents (EtOAc, 1N HCl, sat. NaHCO₃, brine, MgSO₄)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and the amine component (1.0 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath. The rationale for cooling is to control the initial exothermic reaction and minimize potential side reactions, particularly racemization, during the activation step.

-

Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 2-3 minutes. Two equivalents of base are required to neutralize the amine salt and the carboxylic acid, while the third equivalent drives the coupling reaction forward.

-

Reagent Addition: Add the BroP reagent (1.05 eq) to the reaction mixture in one portion. A slight excess of the coupling reagent ensures complete activation of the carboxylic acid.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or LC-MS), typically within 1-4 hours.

-

Quenching & Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with 1N HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and the HOBt byproduct), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude peptide via flash column chromatography on silica gel.

Visualization of the Experimental Workflow

Caption: General workflow for BroP-mediated peptide coupling.

Safety, Handling, and Disposal

As with all active chemical reagents, proper handling procedures are mandatory to ensure laboratory safety.

-

Hazard Identification: BroP is classified as a hazardous substance. According to its safety data, it can cause severe skin burns and eye damage (H314).[1] Always consult the most current Safety Data Sheet (SDS) before use.

-

Engineering Controls: All manipulations involving solid BroP or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, must be worn at all times.[12]

-

Spill & Disposal: In case of a spill, decontaminate the area with an appropriate absorbent material and dispose of it as hazardous waste. All chemical waste containing BroP and its byproducts must be collected in a designated, sealed container and disposed of according to institutional and local regulations.[12]

Conclusion

BroP (this compound) is a potent and versatile coupling reagent that serves as a cornerstone of modern peptide synthesis. Its ability to efficiently mediate the formation of amide bonds, especially in sterically demanding contexts, while simultaneously suppressing racemization and avoiding the generation of carcinogenic byproducts, makes it a superior choice over many traditional reagents. By understanding its chemical properties, mechanism, and proper handling protocols, researchers can confidently employ BroP to accelerate the synthesis of complex peptides and other amide-containing molecules, advancing goals in drug discovery and materials science.

References

- 1. BroP | 50296-37-2 | FB15664 | Biosynth [biosynth.com]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Buy Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products | Biosynth [biosynth.com]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. BOP reagent - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to Bromotris(dimethylamino)phosphonium Hexafluorophosphate (BroP): Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotris(dimethylamino)phosphonium hexafluorophosphate, commonly abbreviated as BroP, is a highly efficient phosphonium salt-based coupling reagent widely utilized in modern organic synthesis.[1] Its primary application lies in the formation of amide bonds, a fundamental transformation in peptide synthesis and the development of numerous pharmaceutical agents.[2] This guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of BroP, offering insights into its practical application and spectroscopic characterization for researchers in the field.

Molecular Structure and Properties

BroP is an ionic compound consisting of a bromotris(dimethylamino)phosphonium cation and a hexafluorophosphate anion. The cationic phosphorus center is bonded to a bromine atom and three dimethylamino groups.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 50296-37-2 | [1] |

| Molecular Formula | C6H18BrF6N3P2 | [1] |

| Molecular Weight | 388.07 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in polar organic solvents such as DMF and CH2Cl2 |

Structural Elucidation: A Spectroscopic Approach

NMR spectroscopy is a powerful tool for the structural characterization of BroP.

-

¹H NMR: The proton NMR spectrum is expected to show a single resonance for the 18 equivalent protons of the six methyl groups of the dimethylamino substituents. This signal would likely appear as a doublet due to coupling with the phosphorus-31 nucleus.

-

¹³C NMR: The carbon-13 NMR spectrum would similarly display a single resonance for the six equivalent methyl carbons.

-

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative. It will show two distinct signals: one for the phosphonium cation and another for the hexafluorophosphate anion. The signal for the [P(N(CH₃)₂)₃Br]⁺ cation will appear as a singlet, while the signal for the [PF₆]⁻ anion will be a septet due to coupling with the six equivalent fluorine atoms. The wide chemical shift range of ³¹P NMR allows for clear differentiation of these species.[4][5]

The IR spectrum of BroP would exhibit characteristic vibrational bands corresponding to the P-N bonds of the dimethylamino groups and the P-F bonds of the hexafluorophosphate anion.

Synthesis of this compound

A common laboratory-scale synthesis of BroP involves the reaction of tris(dimethylamino)phosphine with a bromine source, followed by anion exchange with a hexafluorophosphate salt.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound (BroP).

Experimental Protocol

Materials:

-

Tris(dimethylamino)phosphine

-

Bromine

-

Potassium hexafluorophosphate

-

Dichloromethane (anhydrous)

-

Methanol

Procedure:

-

Bromination: Dissolve tris(dimethylamino)phosphine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add a solution of bromine in dichloromethane dropwise with stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Anion Exchange: In a separate flask, prepare a solution of potassium hexafluorophosphate in methanol. Add the solution of bromotris(dimethylamino)phosphonium bromide to the potassium hexafluorophosphate solution with stirring.

-

Isolation: A precipitate of BroP will form. Cool the mixture to enhance precipitation. Collect the solid product by filtration, wash with cold methanol, and then with diethyl ether.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product.

Note: This is a generalized procedure. For specific molar ratios and reaction conditions, it is advisable to consult primary literature.

Mechanism of Action in Peptide Coupling

BroP is a highly effective coupling reagent due to its ability to activate the carboxyl group of an N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.

Mechanistic Pathway

The coupling reaction proceeds through the formation of a highly reactive acyloxyphosphonium intermediate.

Caption: Mechanism of amide bond formation using BroP as a coupling reagent.

Step-by-Step Mechanistic Explanation

-

Carboxylate Formation: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the N-protected amino acid is deprotonated to form a carboxylate anion.

-

Acyloxyphosphonium Intermediate Formation: The carboxylate anion attacks the electrophilic phosphorus center of the bromotris(dimethylamino)phosphonium cation, displacing the bromide ion and forming a highly reactive acyloxyphosphonium intermediate.

-

Nucleophilic Attack: The amino group of the incoming amino acid ester acts as a nucleophile and attacks the activated carbonyl carbon of the acyloxyphosphonium intermediate.

-

Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate which subsequently collapses to form the desired amide bond (the dipeptide) and releases tris(dimethylamino)phosphine oxide and hydrobromic acid (which is neutralized by the base).

Applications in Organic Synthesis

The primary application of BroP is as a coupling reagent in peptide synthesis, including both solution-phase and solid-phase methodologies.[2] It is particularly effective for coupling sterically hindered amino acids and for minimizing racemization at the chiral center of the activated amino acid.[2] Beyond peptide synthesis, BroP can also be employed in the synthesis of esters and other amides.[2]

Experimental Protocol: Peptide Coupling using BroP

Materials:

-

N-protected amino acid

-

Amino acid ester hydrochloride

-

This compound (BroP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF, anhydrous)

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and BroP (1.05 eq.) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq.) dropwise to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure dipeptide.

Conclusion

This compound is a robust and versatile coupling reagent that has found widespread use in the synthesis of peptides and other complex organic molecules. Its high reactivity, coupled with the ability to suppress side reactions, makes it an invaluable tool for researchers in drug discovery and development. A thorough understanding of its structure, synthesis, and mechanism of action, as detailed in this guide, is essential for its effective application in the laboratory.

References

Bromotris(dimethylamino)phosphonium hexafluorophosphate solubility data

An In-Depth Technical Guide to the Solubility of Bromotris(dimethylamino)phosphonium Hexafluorophosphate (BroP)

Introduction

This compound, commonly known by the acronym BroP, is a cornerstone reagent in modern organic synthesis. With the CAS Number 50296-37-2 and a molecular formula of C₆H₁₈BrF₆N₃P₂, this phosphonium salt has carved a niche as a highly efficient coupling reagent, particularly for the formation of amide bonds in peptide synthesis.[1][2][3][4] Its utility is especially noted in challenging coupling reactions, such as those involving N-methylated or other sterically hindered amino acids, where it promotes high yields and minimizes epimerization.[5]

For researchers, scientists, and drug development professionals, a thorough understanding of a reagent's physicochemical properties is paramount for reaction optimization, scalability, and reproducibility. Among these properties, solubility is a critical parameter that dictates solvent choice, reaction concentration, and work-up procedures. This guide provides a comprehensive overview of the solubility characteristics of BroP, synthesizes the causality behind its behavior in various solvents, and presents a robust protocol for its empirical determination.

The Molecular Basis of BroP Solubility

The solubility of any salt is governed by the interplay between its lattice energy (the energy holding the ions together in a solid crystal) and the solvation energy of its constituent ions (the energy released when ions are surrounded by solvent molecules).[4] BroP is an ionic salt composed of the bromotris(dimethylamino)phosphonium cation and the hexafluorophosphate (PF₆⁻) anion. Its solubility profile is a direct consequence of the specific properties of these two ions.

-

The Cation: Bromotris(dimethylamino)phosphonium ([P(N(CH₃)₂)₃Br]⁺) The cation is relatively large and lipophilic. The positive charge on the central phosphorus atom is effectively dispersed by the three electron-donating dimethylamino groups. This charge dispersal and the bulky, organic nature of the cation reduce the lattice energy of the salt and facilitate its interaction with a wide range of organic solvents.

-

The Anion: Hexafluorophosphate (PF₆⁻) The hexafluorophosphate anion is a classic example of a non-coordinating anion.[6][7] It is a large, symmetrical ion with a charge that is delocalized over the six fluorine atoms. This makes it poorly nucleophilic and a weak hydrogen bond acceptor.[6][7] Its low polarity and inability to coordinate strongly with the cation contribute to a lower lattice energy, and its stability prevents it from interfering in chemical reactions.[6][7] The combination of a bulky, lipophilic cation with a large, non-coordinating anion is a hallmark of salts designed for high solubility in organic media.[6][8]

The diagram below illustrates the key factors that determine the solubility of BroP.

Caption: Key molecular and solvent properties governing BroP solubility.

Qualitative Solubility Data for BroP

While precise quantitative solubility data for BroP is not extensively published, a consistent qualitative profile can be compiled from its common applications and the general behavior of phosphonium hexafluorophosphate salts.[6][8][9] Phosphonium-based reagents are noted to be significantly more soluble in common polar aprotic solvents like DMF than their uronium-based counterparts, which allows for reactions to be run at higher concentrations.[10][11] The following table summarizes the expected solubility of BroP in solvents frequently used by researchers in organic synthesis and drug development.

| Solvent | Chemical Class | Polarity | Expected Solubility | Rationale & Citations |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | A standard solvent for peptide synthesis; phosphonium salts are known to be highly soluble in DMF.[10][11][12] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Soluble | A common alternative to DMF, known to efficiently solvate reagents for peptide synthesis.[12][13] |

| Dichloromethane (DCM) | Chlorinated | Medium | Soluble | General solubility of phosphonium salts in chlorinated solvents is well-established.[9] |

| Acetonitrile (ACN) | Polar Aprotic | Medium | Soluble | Often used in synthesis and purification; its polarity is suitable for dissolving phosphonium salts.[8][14] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of salts.[8] |

| Chloroform (CHCl₃) | Chlorinated | Medium | Soluble | Similar to DCM, a common solvent for phosphonium salts.[9] |

| Acetone | Ketone | Medium | Soluble | A polar aprotic solvent in which phosphonium salts are generally soluble.[8][9] |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | High | Soluble | Polar protic solvents are effective at solvating ionic species.[9] |

| Tetrahydrofuran (THF) | Ether | Low | Sparingly Soluble | Lower polarity makes it a less effective solvent for ionic salts compared to DMF or DMSO.[15] |

| Diethyl Ether (Et₂O) | Ether | Low | Insoluble | A nonpolar solvent, generally incapable of solvating ionic phosphonium salts.[9] |

| Hexanes / Petroleum Ether | Aliphatic Hydrocarbon | Nonpolar | Insoluble | Nonpolar solvents that do not effectively solvate charged species.[9] |

| Water (H₂O) | Polar Protic | High | Sparingly Soluble / Insoluble | While polar, the large organic cation and hydrophobic anion limit aqueous solubility. Hexafluorophosphate salts are known for low aqueous solubility.[6][16] |

Experimental Protocol for Thermodynamic Solubility Determination

For applications requiring precise concentration data, the thermodynamic solubility of BroP can be determined empirically. The shake-flask method is the gold-standard technique for this purpose, as it ensures the system reaches true equilibrium.[3][17]

Rationale for Method Selection

The shake-flask method is chosen over kinetic methods because it measures the true thermodynamic solubility limit of a compound in a given solvent at a specific temperature. This value is a fundamental physicochemical constant and is essential for developing robust and scalable chemical processes. The protocol is designed to be self-validating through the inclusion of equilibration time checks and the use of a validated analytical method for quantification.

Materials and Equipment

-

Materials:

-

This compound (BroP), high purity (≥98%)

-

Selected organic solvents, HPLC grade or equivalent

-

Reference standards of BroP for calibration curve

-

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control (or incubator shaker)

-

Centrifuge capable of holding the selected vials

-

Volumetric flasks and pipettes for dilutions

-

Syringes and syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of BroP (e.g., 20-30 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment. Record the mass accurately.

-

Causality Note: Using an excess of the solid is critical to ensure that the resulting solution is saturated, which is the definition of thermodynamic solubility.[13]

-

-

Solvent Addition:

-

To each vial, add a precise volume (e.g., 2.00 mL) of the desired organic solvent.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the slurries to equilibrate for at least 48-72 hours. To confirm equilibrium has been reached, samples can be taken at 24, 48, and 72 hours. The concentration should plateau when equilibrium is achieved.

-

Causality Note: A long equilibration time with constant agitation is necessary to overcome kinetic barriers to dissolution and ensure the system reaches a stable thermodynamic equilibrium.[3][18]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed for 1-2 hours to allow the excess solid to settle.

-

For finer particles, centrifuge the vials (e.g., at 5000 G for 15 minutes) to ensure complete separation of the solid from the saturated supernatant.[19]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, labeled vial.

-

Causality Note: Filtration is a crucial step to remove any microscopic, undissolved particles that could otherwise lead to an overestimation of the solubility.[3][18]

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A 100-fold or 1000-fold dilution is common.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using at least five standard solutions of BroP of known concentrations.

-

The concentration of the saturated solution is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as g/L, mg/mL, or mol/L (M).

-

The following diagram provides a visual summary of this experimental workflow.

Caption: Workflow for determining the thermodynamic solubility of BroP.

Practical Implications for Researchers

A clear understanding of BroP's solubility is not merely academic; it has direct consequences for its effective use in the laboratory.

-

Reaction Concentration: The high solubility of BroP in solvents like DMF and NMP allows for the preparation of concentrated stock solutions and enables reactions to be run at higher concentrations.[10][11] This can lead to faster reaction rates and improved efficiency, especially in demanding fragment couplings or cyclization reactions.

-

Solvent Selection: For a given transformation, the choice of solvent can be guided by the solubility of both the reagents and the substrates.[20] BroP's broad solubility in common polar aprotic and chlorinated solvents provides chemists with significant flexibility.

-

Purification and Work-up: Knowledge of BroP's insolubility in nonpolar solvents like diethyl ether and hexanes is highly advantageous for product purification. After a reaction, the product can often be precipitated by adding an anti-solvent, leaving the highly polar by-products (such as HMPA's structural analogs) and any excess BroP in the mother liquor.

Conclusion

This compound (BroP) is a powerful synthetic tool whose efficacy is intrinsically linked to its favorable solubility profile. Its structure, featuring a large, charge-delocalized phosphonium cation and a non-coordinating hexafluorophosphate anion, renders it highly soluble in the polar organic solvents most commonly employed in modern synthesis. This guide provides a foundational understanding of these principles, offers a qualitative framework for solvent selection, and details a robust experimental protocol for researchers who require precise quantitative solubility data for their specific applications. By leveraging this knowledge, scientists and drug development professionals can better optimize reaction conditions, improve process efficiency, and accelerate their research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpt.com [jpt.com]

- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. quora.com [quora.com]

- 14. rawpeg.com [rawpeg.com]

- 15. people.uniurb.it [people.uniurb.it]

- 16. Potassium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. materialneutral.info [materialneutral.info]

- 20. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]

The Researcher's Guide to BroP Reagent: An In-depth Technical Handbook on Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and organic chemistry, the efficacy of coupling reagents is paramount. Among these, the phosphonium salt family, and specifically Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (BroP), offers distinct advantages in mediating amide bond formation, particularly for challenging sequences involving N-methylated or sterically hindered amino acids. However, the reactivity that makes BroP a powerful tool also renders it susceptible to degradation if not handled and stored with the requisite scientific rigor. This guide provides a comprehensive technical overview of the stability of BroP reagent, detailing optimal storage conditions, decomposition pathways, and validated methods for assessing its purity and viability over time.

Chemical Profile and Intrinsic Stability of BroP

BroP, with the chemical formula C₁₂H₂₄BrF₆N₃P₂, is a non-hygroscopic, crystalline solid.[1] As a phosphonium salt, its reactivity is centered on the electrophilic phosphorus atom, which readily activates the carboxyl group of an amino acid, facilitating nucleophilic attack by an amine. This inherent reactivity is also its primary vulnerability. The stability of BroP is principally threatened by two environmental factors: moisture and elevated temperature.

Organophosphorus reagents, in general, are recognized for being relatively stable and crystalline, which can be advantageous for long-term storage.[2] However, like many peptide coupling reagents, BroP contains high-energy functional groups, and its thermal stability is a critical consideration for safe handling and storage.[3]

Core Principles of BroP Storage and Handling

Adherence to proper storage and handling protocols is not merely a matter of protecting an expensive reagent; it is fundamental to ensuring the reproducibility and success of synthetic outcomes. The primary objective is to mitigate exposure to atmospheric moisture and prevent thermal decomposition.

Recommended Storage Conditions

For maximal shelf life and retention of reactivity, BroP should be stored under the following conditions:

| Condition | Specification | Rationale |

| Temperature | Freezer (-15°C to -25°C) or Refrigerator (2°C to 8°C) | Lowering the temperature significantly reduces the rate of thermal decomposition and any potential hydrolytic degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |

| Container | Tightly Sealed, Opaque Vial | Prevents ingress of moisture and air. Opaque containers protect the reagent from light, which can potentially catalyze degradation over long-term storage. |

| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable external environment and is a standard practice for chemical storage.[4] |

Table 1: Recommended Storage Conditions for BroP Reagent

Handling Protocols: A Self-Validating System

To maintain the integrity of the bulk reagent, a systematic approach to handling is crucial. Each step is designed to prevent the introduction of contaminants, primarily water.

Workflow for Handling BroP Reagent

Caption: Workflow for proper handling of BroP to maintain its integrity.

The causality behind this workflow is straightforward: allowing the container to warm to ambient temperature before opening prevents atmospheric moisture from condensing on the cold reagent.[5] Weighing the reagent under a blanket of inert gas further displaces moisture and oxygen.

Mechanisms of BroP Decomposition

The degradation of BroP primarily proceeds through two pathways: hydrolysis and thermal decomposition. Understanding these mechanisms is key to appreciating the importance of the storage and handling protocols.

Hydrolysis

Phosphonium salts are susceptible to alkaline hydrolysis.[3][6][7][8] While BroP is used under basic conditions in peptide synthesis, inadvertent exposure to moisture during storage can lead to a slow hydrolytic degradation. The reaction involves the nucleophilic attack of water or hydroxide ions on the electrophilic phosphorus center.

The likely hydrolysis of BroP results in the formation of tris(pyrrolidino)phosphine oxide and hydrobromic acid. This degradation not only consumes the active reagent but also introduces byproducts that can interfere with subsequent chemical reactions. The phosphine oxide byproduct is unreactive and can complicate purification of the desired peptide product.

Proposed Hydrolysis Pathway of BroP

Caption: Simplified schematic of BroP hydrolysis upon exposure to water.

Thermal Decomposition

A comprehensive study on the thermal stability of 45 common peptide coupling reagents, including phosphonium salts, highlights the potential for thermal decomposition.[3] While specific data for BroP's decomposition onset is not detailed in this study, phosphonium salts, in general, can decompose at elevated temperatures. The decomposition of related triphenylphosphonium salts has been shown to yield phosphine oxides and other byproducts.[2][9] For BroP, significant thermal stress could lead to the cleavage of the phosphorus-bromine bond or the pyrrolidino groups, resulting in a loss of activity.

Assessing BroP Purity and Stability

For researchers in drug development, verifying the purity and activity of a critical reagent like BroP is a non-negotiable aspect of quality control. Several analytical techniques can be employed for this purpose.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of coupling reagents. A stability-indicating method is one that can separate the intact reagent from its potential degradation products.

Experimental Protocol: RP-HPLC for BroP Purity Assessment

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of BroP reagent.

-

Dissolve in a known volume (e.g., 10 mL) of ACN to create a stock solution.

-

Further dilute as necessary with the mobile phase to fall within the linear range of the detector.

-

-

Gradient Elution:

-

Start with a gradient of 5-10% Mobile Phase B.

-

Linearly increase to 95% Mobile Phase B over 15-20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and allow the column to re-equilibrate.

-

-

Data Analysis:

-

Integrate the peak areas. The purity of BroP can be calculated as the area of the main peak divided by the total area of all peaks.

-

The appearance of new peaks over time in stored samples is indicative of degradation.

-

This method, adapted from established procedures for analyzing peptide coupling reagents, allows for the quantitative determination of BroP and its non-volatile degradation products.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a direct and quantitative assessment of a reagent's integrity.[10][11] Both ¹H and ³¹P NMR can be particularly informative.

Experimental Protocol: NMR for BroP Purity Assessment

-

Sample Preparation:

-

Accurately weigh 10-15 mg of BroP into a clean, dry NMR tube.

-

Add a known quantity of a stable internal standard with a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., Acetonitrile-d₃ or DMSO-d₆). Ensure the reagent fully dissolves.

-

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

The presence of new signals, particularly in the regions associated with phosphine oxides or cleaved pyrrolidine rings, indicates degradation.

-

The purity can be calculated by comparing the integration of a characteristic BroP proton signal to the integration of the internal standard.

-

-

³¹P NMR Analysis:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Intact BroP will exhibit a characteristic chemical shift. The primary degradation product, tris(pyrrolidino)phosphine oxide, will appear at a distinctly different chemical shift.

-

The relative integration of these peaks provides a direct measure of the extent of degradation.

-

Conclusion: A Commitment to Quality in Synthesis

The utility of BroP as a potent coupling reagent is directly linked to its purity and stability. By understanding the chemical vulnerabilities of this phosphonium salt and implementing rigorous storage and handling protocols, researchers can protect its integrity. The regular application of analytical methods like HPLC and NMR serves as a crucial validation step, ensuring that the reagent's performance remains high and that synthetic outcomes are both reliable and reproducible. This diligent approach is fundamental to the principles of good laboratory practice and is an indispensable component of successful research and development in the chemical and pharmaceutical sciences.

References

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. urgent.supply [urgent.supply]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. Using NMR-detected backbone amide 1H exchange to assess macromolecular crowding effects on globular-protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascent of Amide Bond Architects: A Technical Guide to the Discovery and Evolution of Phosphonium Salt Coupling Reagents

For the modern researcher in drug development and the chemical sciences, the efficient and precise construction of amide bonds is a cornerstone of molecular innovation. This guide provides an in-depth exploration of a pivotal class of reagents that revolutionized this field: phosphonium salts. We will journey through their historical discovery, delve into the mechanistic intricacies that govern their reactivity, and provide field-proven protocols for their successful application. This document is designed for the practicing scientist, offering not just procedural steps, but the causal logic behind them to empower rational experimental design and troubleshooting.

A Paradigm Shift in Peptide Synthesis: The Pre-Phosphonium Era and the Rise of a New Class

The mid-20th century saw a surge in peptide science, yet the chemical tools for forging the fundamental peptide linkage were often fraught with challenges. Early methods relying on carbodiimides, such as dicyclohexylcarbodiimide (DCC), were groundbreaking but notorious for significant drawbacks, including racemization of chiral centers and the formation of difficult-to-remove byproducts like N-acylurea.[1][2] These limitations were particularly pronounced in the synthesis of complex or sterically hindered peptides, creating a clear and urgent need for more robust and reliable coupling methodologies.

The 1970s marked a turning point with the pioneering work of Bertrand Castro and his colleagues. Their research culminated in the introduction of a novel class of reagents that would fundamentally alter the landscape of amide bond synthesis.

The Landmark Discovery: Castro's Reagent (BOP)

In 1975, Bertrand Castro's group unveiled (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, a reagent that would become widely known as BOP .[3] This non-hygroscopic, crystalline solid offered a significant leap forward in coupling efficiency and, crucially, a marked reduction in racemization compared to its predecessors.[4][5] BOP quickly gained favor for its ability to mediate even "difficult" couplings, such as those involving sterically demanding amino acids.[4]

The power of BOP lay in its ability to generate highly reactive 1-hydroxybenzotriazole (HOBt) active esters in situ, which then readily react with the amine component to form the desired amide bond.[6] This mechanism effectively minimized the side reactions that plagued earlier methods.[7]

The Quest for Safety: The Genesis of PyBOP®

Despite its efficacy, a significant shadow loomed over the widespread use of BOP: the stoichiometric formation of a carcinogenic byproduct, hexamethylphosphoramide (HMPA).[4] The toxicity and handling concerns associated with HMPA presented a serious laboratory hazard and spurred the search for a safer alternative.

This critical need was met in 1990, again by Castro's research group, with the introduction of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) .[8] By replacing the dimethylamino groups of BOP with pyrrolidino moieties, they ingeniously engineered a reagent that retained the high reactivity of its precursor while completely circumventing the formation of HMPA.[9] The byproduct of PyBOP-mediated couplings is tris(pyrrolidino)phosphine oxide, which is not considered carcinogenic, marking a monumental step forward in the safety of peptide synthesis.[8]

The Engine of Amide Formation: Unraveling the Mechanism

The efficacy of phosphonium salt coupling reagents is rooted in a well-defined and elegant reaction mechanism. Understanding this pathway is paramount for optimizing reaction conditions and troubleshooting potential issues. The process can be dissected into a series of key steps, facilitated by a non-nucleophilic base.

The Critical Role of the Base

A tertiary amine base, most commonly N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is an essential component in phosphonium salt-mediated couplings.[1][3] Its primary function is to deprotonate the carboxylic acid, forming a carboxylate anion.[2] The steric hindrance of bases like DIPEA is a crucial feature, as it prevents them from acting as nucleophiles and competing with the desired amine in the coupling reaction.[10]

The Activation Cascade

The core of the coupling process is the activation of the carboxylic acid. This proceeds through the following sequential steps:

-

Formation of the Acyloxyphosphonium Salt : The carboxylate anion, generated by the base, performs a nucleophilic attack on the electrophilic phosphorus atom of the phosphonium salt (e.g., PyBOP). This results in the formation of a highly reactive acyloxyphosphonium salt and the displacement of the benzotriazolyloxy group.

-

Generation of the Active Ester : The displaced benzotriazolyloxy anion then attacks the carbonyl carbon of the acyloxyphosphonium salt. This intramolecular rearrangement leads to the formation of the HOBt active ester and the corresponding phosphine oxide byproduct (e.g., tris(pyrrolidino)phosphine oxide from PyBOP).

-

Nucleophilic Attack and Amide Bond Formation : The free amine of the second amino acid or peptide chain then attacks the carbonyl carbon of the HOBt active ester, a highly efficient acylating species. This nucleophilic attack results in the formation of the stable amide bond and the release of HOBt.

This mechanistic pathway is visualized in the following diagram:

Caption: Mechanism of amide bond formation using PyBOP.

In the Trenches: Field-Proven Protocols and Experimental Considerations

The translation of mechanistic understanding into successful experimental outcomes requires meticulous attention to detail. The following protocols represent best practices for both solid-phase and solution-phase peptide synthesis using phosphonium salt reagents.

Solid-Phase Peptide Synthesis (SPPS) with PyBOP

SPPS is the workhorse of modern peptide synthesis. The following is a generalized protocol for a single coupling cycle using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Experimental Protocol: Standard PyBOP Coupling in Fmoc-SPPS

-

Resin Swelling : Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF. Perform two treatments: the first for 5 minutes and the second for 15-20 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing : Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove residual piperidine.

-

Amino Acid Activation (Pre-activation) : In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution and briefly vortex.

-

Coupling : Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-120 minutes. Reaction times may need to be extended for sterically hindered amino acids.

-

Monitoring the Reaction : Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Capping (Optional but Recommended) : If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Washing : Wash the resin thoroughly with DMF, DCM, and then DMF to prepare for the next coupling cycle.

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS using PyBOP.

Solution-Phase Amide Bond Formation

Phosphonium salts are also highly effective for amide synthesis in solution, a technique often employed for fragment condensation or the synthesis of non-peptidic amides.

Experimental Protocol: General Solution-Phase Coupling

-

Reactant Preparation : To a solution of the carboxylic acid (1.0 equivalent) and the amine (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM, ~10 volumes) at 0 °C, add a non-nucleophilic base such as DIPEA or triethylamine (1.5 equivalents).

-

Reagent Addition : Add the phosphonium salt coupling reagent (e.g., PyBOP, 1.2 equivalents) to the cooled solution.

-

Reaction : Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup : Dilute the reaction mixture with an organic solvent like DCM (~20 volumes). Wash the organic layer successively with a 10% citric acid solution, water, saturated sodium bicarbonate solution, and brine.

-

Isolation : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by a suitable method, such as column chromatography.

Causality Behind Experimental Choices

-

Solvent Selection : DMF is a common choice for SPPS as it effectively solvates both the reagents and the growing peptide chain, and promotes swelling of the polystyrene-based resins.[7] NMP is another excellent solvent, sometimes superior for hydrophobic sequences as it can mitigate aggregation.[6] In solution-phase synthesis, DCM is often used due to its volatility, which simplifies product isolation.

-

Base Equivalents : An excess of the base is used to ensure complete deprotonation of the carboxylic acid and to neutralize any acidic species generated during the reaction, such as the protonated form of HOBt.

-

Reagent Stoichiometry : A slight excess of the activated amino acid and coupling reagent is typically used in SPPS to drive the reaction to completion, as the resin-bound nature of one reactant can impose kinetic limitations.

The Phosphonium Salt Family: A Comparative Overview

While BOP and PyBOP are the most historically significant, the family of phosphonium-based coupling reagents has expanded to address specific synthetic challenges.

| Reagent | Acronym | Key Features & Applications |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | The original phosphonium coupling reagent; highly efficient but produces carcinogenic HMPA.[3] |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Safer alternative to BOP with comparable efficiency; does not form HMPA.[9] |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | HOAt-based analogue; more reactive than PyBOP, particularly effective for coupling N-methylated and other sterically hindered amino acids. |

| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBrOP | A more reactive halogenophosphonium reagent, useful for exceptionally difficult couplings where other reagents may fail. |

Troubleshooting Common Challenges

Even with robust protocols, challenges can arise. Below are common issues and field-proven solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Coupling Yield / Incomplete Reaction | - Insufficient reagent stoichiometry- Steric hindrance of amino acids- Peptide aggregation on resin- Poor resin swelling | - Increase equivalents of amino acid and coupling reagent- Extend coupling time or perform a second coupling- Use a more reactive reagent (e.g., PyAOP for hindered couplings)- Switch to a more effective solvent (e.g., NMP) or use chaotropic salts |

| Racemization | - Prolonged activation time before coupling- Use of a strong base with sensitive amino acids | - Pre-activate for a shorter duration before adding to the amine- Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA- Perform the coupling at a lower temperature (e.g., 0 °C) |

| Side Reactions (e.g., Dehydration of Asn/Gln) | - Inappropriate activation method | - Phosphonium reagents like BOP and PyBOP are known to minimize this side reaction compared to carbodiimides.[7] |

Conclusion: An Enduring Legacy of Innovation

The discovery of phosphonium salt coupling reagents by Bertrand Castro and his team was a watershed moment in synthetic chemistry. The transition from the highly effective but hazardous BOP to the safer and equally potent PyBOP exemplifies a commitment to both efficacy and laboratory safety. These reagents, and the subsequent generations they inspired, have empowered scientists to construct complex peptides and other amide-containing molecules with a level of precision and efficiency previously unattainable. A thorough understanding of their history, mechanism, and practical application remains an indispensable asset for any researcher dedicated to the art and science of molecular synthesis.

References

- 1. bachem.com [bachem.com]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. m.youtube.com [m.youtube.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benchchem.com [benchchem.com]

- 6. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]

- 7. peptide.com [peptide.com]

- 8. grokipedia.com [grokipedia.com]

- 9. PyBOP - Wikipedia [en.wikipedia.org]

- 10. (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 156311-83-0 | FP15579 [biosynth.com]

The Alchemist's Apprentice: A Technical Guide to BroP Reagent and its Modern Counterparts in Peptide Synthesis

For the discerning eyes of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of synthetic chemistry, particularly in the realm of peptide and drug development, the choice of a coupling reagent can be the determining factor between a groundbreaking discovery and a frustrating dead end. Among the pantheon of such reagents, BroP (Bromotris(dimethylamino)phosphonium hexafluorophosphate) holds a significant, albeit complex, position. This guide, crafted from the perspective of a Senior Application Scientist, delves into the core of BroP, its synonyms, its mechanism, and critically, its place in the modern laboratory's toolkit, which is increasingly dominated by safer and often more efficient alternatives.

Part 1: Deconstructing BroP - Identity and Nomenclature

At its core, BroP is a phosphonium salt-based coupling reagent, a class of compounds renowned for their ability to activate carboxylic acids for amide bond formation. Its unambiguous chemical identity is crucial for reproducibility and accurate documentation in research.

Chemical Identity and Synonyms

The primary and most accurate identifier for BroP is its full chemical name: This compound .[1][2] This name precisely describes its structure: a central phosphorus atom bonded to a bromine and three dimethylamino groups, with a hexafluorophosphate anion.

However, in the fast-paced environment of the laboratory, brevity is often key. This has led to the adoption of several synonyms and alternative names, which are essential to recognize when navigating chemical databases, supplier catalogs, and historical literature.

| Name/Synonym | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| BroP | This compound | 50296-37-2 | C₆H₁₈BrF₆N₃P₂ | 388.07 |

| BroP Reagent | This compound | 50296-37-2 | C₆H₁₈BrF₆N₃P₂ | 388.07 |

| Bromotris(N-methylmethanaminato)-phosphorus hexafluorophosphate | This compound | 50296-37-2 | C₆H₁₈BrF₆N₃P₂ | 388.07 |

It is imperative for researchers to use the CAS number (50296-37-2) as the definitive identifier to avoid any ambiguity that may arise from the use of various synonyms.[1][2]

Part 2: The Mechanism of Action - A Tale of Activation and Coupling

The efficacy of BroP, like other phosphonium salts, lies in its ability to transform a relatively unreactive carboxylic acid into a highly reactive species, primed for nucleophilic attack by an amine. This process is a well-orchestrated sequence of chemical events.

The reaction is initiated by the deprotonation of the carboxylic acid by a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to form a carboxylate anion. This anion then attacks the electrophilic phosphorus center of the BroP reagent, displacing the bromide ion and forming a highly reactive acyloxyphosphonium salt intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of tris(dimethylamino)phosphine oxide.

Part 3: The Specter of HMPA - A Critical Safety Consideration

A significant and often disqualifying characteristic of BroP is the nature of its byproduct. The tris(dimethylamino)phosphine oxide generated during the coupling reaction is a derivative of hexamethylphosphoramide (HMPA). HMPA is a known carcinogen, and its formation as a stoichiometric byproduct of the related and widely studied BOP reagent has led to a significant decline in the use of such reagents in both academic and industrial settings.[3] While direct toxicological data on the immediate BroP byproduct is less prevalent in readily available literature, its structural similarity to HMPA raises significant safety concerns. The development of reagents like PyBroP, where the dimethylamino groups are replaced with pyrrolidino groups, was a direct response to mitigate the formation of carcinogenic byproducts.[4] This strongly suggests that the use of BroP necessitates handling procedures appropriate for carcinogenic compounds.

Part 4: The Modern Alternatives - A Comparative Analysis

The concerns over HMPA formation have spurred the development of a vast array of alternative coupling reagents. A judicious choice among these requires a nuanced understanding of their respective strengths and weaknesses.

| Reagent Class | Examples | Advantages | Disadvantages | Key Applications |

| Phosphonium Salts (HMPA-free) | PyBOP, PyAOP, PyBroP | High efficiency, low racemization, no HMPA formation.[4] | Higher cost, potential for side reactions with sensitive amino acids. | Difficult couplings, N-methylated amino acids, fragment condensation. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction times, high efficiency, widely used in automated synthesizers. | Potential for guanidinylation of the N-terminal amine, some are explosive. | Routine solid-phase peptide synthesis (SPPS), high-throughput synthesis. |

| Carbodiimides | DCC, DIC, EDC | Low cost, readily available. | Formation of insoluble urea byproducts (DCC), higher risk of racemization. | Solution-phase synthesis, esterification. |

| Immonium Salts | TFFH, BTFFH | Effective for hindered couplings, can be used for acid fluoride formation. | Can be moisture sensitive, may require specific handling. | Synthesis of cyclic peptides, sterically demanding couplings. |

Expert Insight: While BroP was a significant advancement over older carbodiimide methods, the current landscape of coupling reagents offers far superior options in terms of safety and, in many cases, efficiency. For most standard applications, aminium/uronium salts like HBTU and HATU are the workhorses of automated peptide synthesis. For particularly challenging couplings, such as those involving N-methylated amino acids, the pyrrolidine-based phosphonium salts like PyBOP and PyBroP are the reagents of choice, offering high reactivity without the carcinogenic byproduct concern.[4]

Part 5: In the Lab - Experimental Protocols

While the use of BroP is now largely discouraged, understanding its application protocol provides valuable context for the evolution of peptide synthesis methodologies. The following is a general protocol for a solid-phase peptide synthesis (SPPS) coupling reaction using a phosphonium salt reagent, which can be adapted for BroP with appropriate safety precautions for handling a potential carcinogen.

General Protocol for Solid-Phase Peptide Coupling with a Phosphonium Salt Reagent

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-α-Fmoc-protected amino acid (3 equivalents relative to resin loading)

-

Phosphonium salt coupling reagent (e.g., BroP) (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reagents for monitoring the coupling reaction (e.g., Kaiser test)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

-

N-α-Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a 20% solution of piperidine in DMF. This is typically a two-step process: a brief initial treatment followed by a longer incubation.

-

Washing: Thoroughly wash the resin with DMF and then DCM to remove residual piperidine and byproducts.

-

Pre-activation of the Amino Acid: In a separate vessel, dissolve the N-α-Fmoc-protected amino acid and the phosphonium salt coupling reagent in a minimal amount of DMF.

-

Activation and Coupling: Add DIPEA to the pre-activation mixture and immediately add the resulting solution to the washed, deprotected resin.

-

Reaction Monitoring: Agitate the reaction mixture at room temperature. Monitor the progress of the coupling reaction using a qualitative test such as the Kaiser test. The reaction is typically complete within 1-2 hours.

-

Washing: Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and soluble byproducts.

-

Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Conclusion: An Evolving Toolkit for an Evolving Science

BroP, or this compound, represents an important chapter in the history of peptide synthesis. Its development provided a more efficient and less racemization-prone alternative to the carbodiimide reagents that preceded it. However, the specter of its carcinogenic byproduct, a close relative of HMPA, has rightfully cast a long shadow over its use.

The modern synthetic chemist has at their disposal a powerful and diverse array of coupling reagents that are not only highly effective but also significantly safer. The evolution from BroP to its pyrrolidine-based counterparts like PyBroP is a testament to the field's commitment to both efficacy and safety. As we continue to push the boundaries of peptide and drug discovery, it is this informed and conscientious selection of our chemical tools that will ultimately pave the way for future breakthroughs.

References

Spectroscopic Characterization of Bromotris(dimethylamino)phosphonium Hexafluorophosphate: A Technical Guide

Introduction

Bromotris(dimethylamino)phosphonium hexafluorophosphate, commonly known in synthetic chemistry as BroP, is a pivotal reagent, primarily utilized as an efficient coupling agent in peptide synthesis and other amidation reactions. Its utility stems from its ability to activate carboxylic acids, facilitating nucleophilic attack by amines to form amide bonds with high efficiency and often with minimal racemization. The robust performance of BroP is intrinsically linked to its molecular structure, which imparts a unique combination of reactivity and stability.

A thorough understanding of the spectroscopic profile of this compound is paramount for researchers and drug development professionals. It not only serves as a definitive confirmation of the reagent's identity and purity but also provides invaluable insights into its electronic and structural environment. This technical guide offers an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is presented from the perspective of a seasoned application scientist, emphasizing the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Spectroscopic Overview

The fundamental structure of the active component of this compound is the [PBr(N(CH₃)₂)₃]⁺ cation. This cation features a central phosphorus(V) atom bonded to a bromine atom and three dimethylamino groups. The positive charge is balanced by the hexafluorophosphate ([PF₆]⁻) anion. This ionic composition dictates many of its physical and chemical properties, including its high melting point and solubility in polar organic solvents.

This guide will systematically dissect the spectroscopic data, beginning with a detailed analysis of the NMR spectra (¹H, ¹³C, and ³¹P), followed by an interpretation of the vibrational modes observed in the IR spectrum, and concluding with a predictive analysis of its mass spectrometric behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR provides a comprehensive picture of the cationic portion of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of the [PBr(N(CH₃)₂)₃]⁺ cation is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Doublet | 18H | -N(CH ₃)₂ |

Interpretation and Field Insights:

The spectrum displays a single prominent signal, a doublet, in the downfield region, typically around 2.9-3.1 ppm. This signal corresponds to the eighteen equivalent protons of the six methyl groups. The equivalence of these protons arises from the free rotation around the P-N and N-C bonds. The key feature of this signal is its multiplicity – a doublet. This splitting is a direct result of coupling to the phosphorus-31 nucleus (³¹P), which has a nuclear spin of I = ½. The magnitude of this two-bond coupling (²JP-H) provides evidence for the direct connectivity of the dimethylamino groups to the phosphorus center. The absence of other signals in a pure sample confirms the high symmetry of the cation and the lack of proton-containing impurities. When preparing a sample for ¹H NMR, it is crucial to use a deuterated solvent free of residual water, as the compound is hygroscopic, and water could lead to decomposition and the appearance of spurious signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum further corroborates the structural assignment, offering a clear view of the carbon framework.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~37 - 38 | Doublet | -N(C H₃)₂ |

Interpretation and Field Insights:

Similar to the ¹H NMR, the ¹³C NMR spectrum is simple, showing a single resonance for the six equivalent methyl carbons. This signal, typically found around 37-38 ppm, also appears as a doublet due to one-bond coupling with the ³¹P nucleus (¹JP-C). This ¹JP-C coupling is a powerful diagnostic tool, as its magnitude is indicative of the hybridization and electronic environment of the phosphorus-carbon bond pathway. For accurate chemical shift referencing, the use of an internal standard such as tetramethylsilane (TMS) is recommended. However, given the reactivity of phosphonium salts, care must be taken to ensure the standard is inert under the experimental conditions.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive and informative technique for compounds containing phosphorus. For this compound, the ³¹P NMR spectrum reveals two distinct phosphorus environments.

Table 3: Predicted ³¹P NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| +20 to +40 | Singlet | P Br(N(CH₃)₂)₃]⁺ |

| -140 to -150 | Septet | [P F₆]⁻ |

Interpretation and Field Insights:

-

The Cationic Phosphorus: The phosphorus atom in the [PBr(N(CH₃)₂)₃]⁺ cation is expected to resonate as a singlet in the region of +20 to +40 ppm. The precise chemical shift is influenced by the electronegativity of the directly attached bromine and nitrogen atoms. In a proton-coupled spectrum, this signal would be a complex multiplet due to coupling with the eighteen methyl protons.

-

The Anionic Phosphorus: The hexafluorophosphate anion, [PF₆]⁻, gives a very characteristic signal in the ³¹P NMR spectrum. It appears as a septet (a multiplet with seven lines) in the highly upfield region of -140 to -150 ppm. This striking pattern is due to the coupling of the central phosphorus atom to six equivalent fluorine-19 nuclei (¹⁹F, I = ½). The observation of this septet is a definitive confirmation of the presence of the [PF₆]⁻ counterion and is often used to assess the purity of ionic compounds containing this anion. The one-bond P-F coupling constant (¹JP-F) is typically large, on the order of 700-750 Hz.

The workflow for acquiring and interpreting the multinuclear NMR data is depicted in the following diagram:

Caption: Workflow for NMR data acquisition and structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of a molecule, providing a "fingerprint" that is unique to the compound. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the cation and the highly symmetric anion.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3000 | Medium | C-H stretching (methyl groups) |

| ~1480 - 1500 | Medium | C-H bending (methyl groups) |

| ~1050 - 1150 | Strong | P-N stretching |

| ~830 - 850 | Very Strong | P-F stretching ([PF₆]⁻) |

| ~550 - 560 | Strong | P-F bending ([PF₆]⁻) |

Interpretation and Field Insights:

The most prominent features in the IR spectrum are the very strong absorptions associated with the [PF₆]⁻ anion. The P-F stretching vibration gives rise to an intense and broad band around 830-850 cm⁻¹, while the P-F bending mode appears as a strong band near 550-560 cm⁻¹. These two absorptions are highly diagnostic for the presence of the hexafluorophosphate anion.